N-(2-fluorophenyl)furan-2-carboxamide
Description
Contextualizing Furan-2-carboxamides within Contemporary Medicinal Chemistry Research
The furan (B31954) ring is a versatile and valuable scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities. ijabbr.com The incorporation of a furan nucleus is a common strategy for developing derivatives with high affinity for various biological receptors. ijabbr.com Consequently, furan-based compounds have been extensively investigated and utilized for their antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.com
The furan-2-carboxamide moiety, in particular, has proven to be a highly fruitful area of investigation. Researchers often employ this structural unit as a bioisosteric replacement for less stable chemical groups to enhance the drug-like properties of a molecule. researchgate.netnih.gov A notable example is the design of furan-2-carboxamides as antibiofilm agents that are more stable than their furanone-based predecessors. researchgate.net These compounds have shown the ability to interfere with quorum sensing pathways in pathogenic bacteria like Pseudomonas aeruginosa, which are critical for biofilm formation and virulence, suggesting the LasR protein as a plausible target. researchgate.netnih.gov
Beyond antimicrobial applications, the furan-2-carboxamide framework is central to research in other therapeutic areas. A variety of derivatives have been synthesized and evaluated for their potential as anti-cancer agents against human cancer cell lines. nih.govresearchgate.net Furthermore, a class of 5-aryl-furan-2-carboxamides has been identified as potent antagonists of the urotensin-II receptor, a key player in cardiovascular function, indicating their potential for treating conditions like heart failure. mdpi.comnih.gov
Table 1: Examples of Biological Activities of Furan-2-carboxamide Derivatives This table is interactive. Click on the headers to sort.
| Compound Class | Biological Activity | Research Focus | Citations |
|---|---|---|---|
| Furan-2-carboxamide carbohydrazides & triazoles | Antibiofilm | Inhibition of P. aeruginosa quorum sensing | researchgate.netnih.gov |
| Carbamothioyl-furan-2-carboxamides | Anticancer, Antimicrobial | Cytotoxicity in cancer cell lines, activity against various microbes | nih.gov |
| 5-Aryl-furan-2-carboxamides | Cardiovascular | Antagonism of the urotensin-II receptor | mdpi.comnih.gov |
Rationale for Investigating Fluorophenyl-Substituted Carboxamide Analogues in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a well-established and powerful tool in medicinal chemistry. mdpi.com The fluorophenyl group, a common feature in many successful pharmaceuticals like Type II statins, is often introduced to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. nih.govresearchgate.netnih.gov There are several key reasons for investigating fluorophenyl-substituted analogues in drug discovery.
Firstly, fluorine can significantly enhance a molecule's metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, so replacing a hydrogen atom with fluorine at a site that is susceptible to metabolic oxidation can block this process, prolonging the drug's half-life in the body.
Secondly, the high electronegativity of fluorine can alter the electronic properties of the molecule. This can lead to more potent interactions with biological targets. The fluorophenyl group can participate in favorable electrostatic and hydrogen-bonding interactions within a receptor's binding pocket, thereby increasing the compound's affinity and efficacy. researchgate.netbenthamscience.com
Thirdly, fluorine substitution can modulate lipophilicity, a critical parameter that influences a drug's absorption, distribution, membrane permeability, and binding to hydrophobic pockets in target proteins. benthamscience.com While the effect can vary depending on the molecular context, it provides a mechanism to optimize a compound's solubility and transport characteristics. The small atomic size of fluorine is also advantageous, as it can often replace hydrogen without introducing significant steric hindrance that might otherwise disrupt binding. benthamscience.com The development of heterocyclic p-fluorophenyl carboxamides for anti-inflammatory and anti-diabetic properties further underscores the therapeutic potential of this chemical strategy. theaspd.com
Overview of Current Research Landscape Pertaining to the Compound and its Congeners
While extensive, dedicated research on N-(2-fluorophenyl)furan-2-carboxamide itself is not prominent in publicly available literature, the rich body of work on its close structural analogues, or congeners, provides a strong framework for understanding its potential significance and properties. The synthesis of such compounds is typically achieved through standard amide coupling reactions, for instance, by reacting furan-2-carbonyl chloride with the corresponding substituted aniline (B41778), in this case, 2-fluoroaniline (B146934). mdpi.commdpi.com
Research into halogenated N-phenylfuran-2-carboxamides has yielded promising results. A significant study focused on N-(4-bromophenyl)furan-2-carboxamide , a congener where fluorine is replaced by bromine at a different position. This compound was identified as a potent antibacterial agent, showing remarkable effectiveness against clinically isolated, drug-resistant bacteria such as NDM-positive Acinetobacter baumannii. mdpi.com
Investigations into other fluorinated congeners have also been fruitful. A systematic study of 5-aryl-furan-2-carboxamides identified a 3,4-difluorophenyl analogue as a highly potent antagonist for the urotensin-II receptor, demonstrating that multi-fluorine substitution can lead to high-potency compounds. nih.gov Furthermore, research into various heterocyclic carboxamides bearing p-fluorophenyl and m-fluorophenyl groups has highlighted their potential as anti-diabetic and anti-inflammatory agents. theaspd.com The academic interest in this structural class is also evidenced by research into thioamide analogues, such as N-(4-fluorophenyl)furan-2-carbothioamide. researchgate.net This collective research on closely related molecules strongly suggests that this compound is a compound worthy of further investigation, situated at the confluence of proven bioactive scaffolds.
Table 2: Research on Congeners of this compound This table is interactive. Click on the headers to sort.
| Congener | Key Research Finding | Therapeutic Area | Citations |
|---|---|---|---|
| N-(4-bromophenyl)furan-2-carboxamide | Potent activity against drug-resistant bacteria | Antibacterial | mdpi.com |
| 5-(3,4-difluorophenyl)-furan-2-carboxamide derivative | Highly potent urotensin-II receptor antagonist | Cardiovascular | nih.gov |
| Heterocyclic p-fluorophenyl carboxamides | α-glucosidase and COX-2 inhibition | Anti-diabetic, Anti-inflammatory | theaspd.com |
| N-(4-fluorophenyl)furan-2-carbothioamide | Synthesis and characterization studies | Chemical Synthesis | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-fluorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQMRMTOIZFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Furan-2-carboxamide Scaffolds
The construction of the furan-2-carboxamide scaffold is a cornerstone for accessing a wide array of chemical derivatives. The synthetic approaches can be broadly categorized into methods focusing on the formation of the crucial amide bond and those centered on the functionalization of the furan (B31954) ring itself.
Amide Bond Formation Strategies: Classical and Advanced Coupling Techniques
The synthesis of N-aryl furan-2-carboxamides, including the target compound, predominantly relies on the formation of an amide bond between furan-2-carboxylic acid and an appropriate aniline (B41778) derivative.
One of the most traditional and straightforward methods involves the conversion of furan-2-carboxylic acid to furan-2-carbonyl chloride , typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with an amine, such as 2-fluoroaniline (B146934), in the presence of a base to neutralize the hydrochloric acid byproduct. A study detailing the synthesis of the analogous N-(4-bromophenyl)furan-2-carboxamide reported an excellent yield of 94% using this acid chloride method with triethylamine (B128534) as the base in dichloromethane (B109758) (DCM) at room temperature. nih.gov
Alternatively, a plethora of coupling reagents have been developed to facilitate the direct amidation of carboxylic acids, bypassing the need for acid chloride formation. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then susceptible to aminolysis. Common coupling agents used for the synthesis of furan-2-carboxamides include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net
More advanced coupling reagents have also been employed. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) is a popular choice for activating carboxylic acids. A diversity-oriented synthesis of furan-2-carboxamides utilized CDI in tetrahydrofuran (B95107) (THF) to activate furan-2-carboxylic acid before the addition of the amine. nih.gov Other studies have explored reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) for the synthesis of related carboxamides, highlighting the broad toolkit available to synthetic chemists. researchgate.netmdpi.com A comparative overview of common coupling reagents is presented in Table 1.
Furan Ring Functionalization Approaches: Regioselective Substitution and Derivatization
The furan ring is amenable to various functionalization reactions, allowing for the introduction of diverse substituents to modulate molecular properties. Electrophilic aromatic substitution on the furan ring typically occurs at the C5 position due to the directing effect of the oxygen atom. However, achieving regioselectivity can be challenging.
Directed ortho-metalation is a powerful strategy for regioselective functionalization. By employing a directing group, it is possible to deprotonate a specific position on the furan ring with a strong base, followed by quenching with an electrophile. For instance, the use of an oxazoline (B21484) directing group at the C2 position can facilitate metalation and subsequent functionalization at the C3 position.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable tools for furan derivatization. These reactions typically require a halogenated or triflated furan precursor. For example, a 5-bromofuran-2-carboxamide can be coupled with various boronic acids to introduce aryl or heteroaryl groups at the C5 position. mdpi.com Similarly, C-H activation and functionalization have emerged as a more atom-economical approach, enabling the direct coupling of C-H bonds with suitable reaction partners, often catalyzed by palladium or other transition metals. mdpi.com
Targeted Synthesis of N-(2-fluorophenyl)furan-2-carboxamide
While general methods provide a blueprint, the specific synthesis of This compound requires careful selection of reagents and optimization of reaction conditions to ensure high yield and purity.
Specific Reaction Conditions and Reagent Selection
Drawing from established protocols for similar N-aryl furan-2-carboxamides, a reliable synthetic route to This compound involves the reaction of furan-2-carboxylic acid with 2-fluoroaniline .
A common and effective approach is the use of a coupling agent. For instance, a novel series of heterocyclic p-fluorophenyl carboxamides were synthesized using O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as the coupling agent in dry acetonitrile (B52724) with triethylamine as the base. theaspd.com This method is known for its efficiency and mild reaction conditions.
Alternatively, the acid chloride method provides a robust pathway. Furan-2-carboxylic acid can be converted to furan-2-carbonyl chloride using thionyl chloride in a suitable solvent like toluene. The subsequent reaction of the crude or purified acid chloride with 2-fluoroaniline in the presence of a base such as triethylamine or pyridine (B92270) in a solvent like dichloromethane or THF would yield the desired product.
A study on the synthesis of amides via direct condensation of carboxylic acids and amines mediated by titanium tetrachloride (TiCl₄) in pyridine at 85 °C provides another viable route. researchgate.net
Optimization of Reaction Parameters for Yield and Purity Enhancement
The optimization of a chemical reaction is a critical step to maximize the yield of the desired product while minimizing impurities. For the synthesis of This compound , several parameters can be fine-tuned.
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used for amide coupling reactions. A study on a three-component reaction to synthesize N-amino pyridine-2,6-dione derivatives found that DMF gave a significantly higher yield (80%) compared to ethanol (B145695) (58%), acetonitrile (65%), and THF (51%) when the reaction was carried out at reflux. researchgate.net
Base: The choice and stoichiometry of the base are crucial, especially in the acid chloride method, to neutralize the generated HCl and drive the reaction to completion. Common bases include triethylamine and pyridine. An excess of the base is often used to ensure the reaction proceeds efficiently.
Temperature: Amide bond formation can be performed at a range of temperatures, from 0 °C to reflux, depending on the reactivity of the substrates and the coupling agent used. Lower temperatures are often preferred to minimize side reactions.
Purification: After the reaction is complete, purification is essential to isolate the target compound. Common techniques include extraction to remove water-soluble byproducts, followed by crystallization or column chromatography on silica (B1680970) gel to separate the desired amide from any remaining starting materials or side products. The choice of eluent for chromatography is critical for achieving good separation.
Derivatization Strategies for Analogue Development
The development of analogues of This compound can be achieved by modifying either the furan ring or the fluorophenyl moiety. Such derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships.
A powerful method for introducing diversity is through palladium-catalyzed cross-coupling reactions. For example, if the starting material was a bromo-substituted N-aryl furan-2-carboxamide, such as N-(4-bromophenyl)furan-2-carboxamide , the bromine atom could serve as a handle for Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids. This approach has been successfully used to synthesize a library of N-(4-arylphenyl)furan-2-carboxamides with yields ranging from moderate to good (43-83%). mdpi.com
Functionalization of the furan ring itself offers another avenue for analogue synthesis. As mentioned previously, directed C-H activation can be used to introduce substituents at specific positions of the furan ring. For instance, using an 8-aminoquinoline (B160924) directing group on the amide nitrogen, it is possible to achieve palladium-catalyzed C3-arylation of the furan ring. mdpi.com The directing group can then be removed to yield the C3-functionalized furan-2-carboxamide.
These derivatization strategies allow for the systematic modification of the parent structure, enabling the exploration of a broad chemical space and the potential discovery of compounds with enhanced properties.
Modifications at the Furan Moiety: Heterocyclic and Aromatic Substitutions
The furan ring is a key component for structural diversification. Its inherent aromaticity allows for electrophilic substitution reactions, although its reactivity pattern differs from that of benzene (B151609). Electrophilic attack preferentially occurs at the C5 (α) position, which is more reactive than the C3 or C4 (β) positions. ksu.edu.samatanginicollege.ac.in This regioselectivity is due to the greater stabilization of the intermediate carbocation formed during attack at the α-position. ksu.edu.sa
Research has focused on introducing various substituents at the C5 position of the furan ring. For example, a range of 5-arylfuran-2-carboxamide derivatives has been synthesized. mdpi.com This is often achieved through cross-coupling reactions or by starting with a pre-functionalized 5-aryl-2-furoic acid. mdpi.com Such modifications significantly alter the lipophilicity and electronic properties of the molecule.
Furthermore, bioisosteric replacement of the furan ring itself with other five-membered heterocycles like thiophene (B33073) or selenophene (B38918) has been explored to modulate biological activity and physicochemical properties. nih.gov Palladium-catalyzed C-H arylation has also been employed to install aryl and heteroaryl substituents at the C3 position of related benzofuran (B130515) scaffolds, demonstrating the feasibility of functionalizing other positions on the heterocyclic core. mdpi.com
Table 1: Examples of Modifications at the Furan Moiety
| Starting Material | Reagent/Condition | Modification Type | Product Example | Reference |
| 5-(3,4-dichlorophenyl)-2-furoic acid | Benzylamine, Coupling agents | Aryl substitution at C5 | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | mdpi.com |
| N-(quinolin-8-yl)benzofuran-2-carboxamide | Aryl iodide, Pd(OAc)₂ | Arylation at C3 of Benzofuran | C3-Arylated benzofuran-2-carboxamide (B1298429) | mdpi.com |
| Furamidine analogue | Chemical Synthesis | Heterocycle Replacement | Thiophene or Selenophene analogue | nih.gov |
Modifications at the Fluorophenyl Moiety: Positional and Electronic Variations
Varying the position of the fluorine atom on the phenyl ring (ortho, meta, para) or introducing additional substituents can have a profound impact on the molecule's conformation and electronic properties. The synthesis of these positional isomers generally follows the standard amidation procedure, coupling furan-2-carbonyl chloride with the corresponding fluoroaniline (B8554772) isomer (e.g., 3-fluoroaniline (B1664137) or 4-fluoroaniline). nih.gov
The electronic nature of the fluorine atom (highly electronegative, weakly activating) influences the reactivity and properties of the N-phenyl ring. Further modifications can be achieved through cross-coupling reactions. For instance, an N-(4-bromophenyl)furan-2-carboxamide can be synthesized and then subjected to Suzuki-Miyaura cross-coupling with various aryl or heteroaryl boronic acids. nih.gov This strategy allows for the introduction of a wide array of substituents at the para-position of the phenyl ring, creating a library of analogues with diverse electronic and steric features. nih.govresearchgate.net
Table 2: Examples of Modifications at the Phenyl Moiety
| Starting Material | Reagent/Condition | Modification Type | Product Example | Reference |
| Furan-2-carbonyl chloride | 4-bromoaniline, Et₃N | Amidation | N-(4-bromophenyl)furan-2-carboxamide | nih.gov |
| N-(4-bromophenyl)furan-2-carboxamide | Aryl boronic acid, Pd(PPh₃)₄, K₃PO₄ | Suzuki-Miyaura Coupling | N-(4-arylphenyl)furan-2-carboxamide | nih.gov |
| Thiophene carboxamide | Substituted anilines | Positional Isomerism | N-(substituted-thienyl)carboxamides | nih.gov |
Structural Elaboration at the Amide Linkage: N-Alkylation and Bioisosteric Replacements
The amide bond, while crucial for structural integrity, can be a site of metabolic vulnerability. Consequently, its modification or replacement is a key strategy in medicinal chemistry. N-alkylation represents a direct structural elaboration, though literature specifically detailing N-alkylation of this compound is sparse. However, the general reactivity of secondary amides allows for such modifications.
A more common and impactful strategy is the bioisosteric replacement of the amide group. drughunter.com Bioisosteres are functional groups that possess similar physical and chemical properties, enabling them to produce comparable biological effects. drughunter.com Heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and carbohydrazides are frequently used as amide bioisosteres. nih.govhyphadiscovery.com These replacements can enhance metabolic stability, improve pharmacokinetic profiles, and introduce new hydrogen bonding patterns. nih.govdrughunter.comhyphadiscovery.com For example, furan-2-carboxamide derivatives have been synthesized where the amide linker is replaced by an N-acylcarbohydrazide or a 1,2,3-triazole, created through multi-step synthetic sequences. nih.gov
Table 3: Examples of Amide Linkage Modifications
| Modification Strategy | Rationale | Example Linker | Reference |
| Bioisosteric Replacement | Enhance metabolic stability, alter hydrogen bonding | N-acylcarbohydrazide | nih.gov |
| Bioisosteric Replacement | Mimic amide conformation, improve pharmacokinetics | 1,2,3-Triazole | nih.govhyphadiscovery.com |
| Bioisosteric Replacement | Stable, potential hydrogen bond acceptor/donor | 1,3,4-Oxadiazole | hyphadiscovery.com |
Advanced Synthetic Techniques in Furan-2-carboxamide Chemistry
Modern synthetic chemistry emphasizes not only the creation of novel molecules but also the efficiency, safety, and environmental impact of the synthetic process.
Microwave-Assisted Synthesis Applications and Efficiency Gains
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation to heat reactions, chemists can often achieve dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purity. researchgate.netnih.govmdpi.com
The synthesis of furan-2-carboxamides is well-suited to this technique. Studies have demonstrated the successful synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide and other derivatives using a microwave reactor. researchgate.netresearchgate.net These reactions, often carried out in the presence of coupling reagents, are significantly faster than their conventional heating counterparts. researchgate.netresearchgate.net For example, a comparison of thermal heating versus microwave irradiation for the synthesis of related benzamide (B126) derivatives showed a reduction in reaction time from 2 hours to just 3 minutes, with comparable or even improved yields under microwave conditions. nih.gov This efficiency gain allows for the rapid generation of compound libraries for screening purposes.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Amide Synthesis | 4–7 hours | 8–10 minutes | Significant time reduction | mdpi.com |
| Benzamide Synthesis | 2 hours | 3 minutes | Comparable or higher yields | nih.gov |
| Furan-2-carboxamide Synthesis | 18-20 hours | 15 minutes | Significant time reduction | nih.govresearchgate.net |
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of furan-2-carboxamide synthesis, this involves seeking more sustainable pathways for both starting materials and the coupling reactions themselves.
A key aspect is the use of biomass-derived feedstocks. Furan-2-carboxylic acid can be derived from furfural, which is produced commercially from inedible lignocellulosic biomass. rsc.org A sustainable route to furan-2,5-dicarboxylic acid (a related precursor) involves the direct carboxylation of 2-furoic acid using CO₂, avoiding harsh oxidation steps. rsc.org
Furthermore, developing sustainable methods for amide bond formation is a major goal. rsc.orgrsc.org Biocatalysis, which uses enzymes to perform chemical transformations, represents a promising green alternative to traditional chemical methods. rsc.org By selecting enzymes like N-acyltransferases and CoA ligases, it's possible to construct biocatalytic pathways for amide synthesis that operate under mild conditions, often in aqueous media, and with high specificity, thereby minimizing waste and avoiding toxic reagents. rsc.orgrsc.org These approaches align with the growing demand for more environmentally benign chemical manufacturing. rsc.org
Pre Clinical Biological Evaluation and Pharmacological Research
In Vitro Biological Activity Profiling
In vitro studies are fundamental to determining the intrinsic biological activity of a new chemical entity. Such assays would typically be the first step in assessing the potential of N-(2-fluorophenyl)furan-2-carboxamide as a therapeutic agent.
The evaluation of a compound's ability to inhibit or kill microbial pathogens is a critical area of research, given the rise of antimicrobial resistance.
No published studies were identified that specifically report the minimum inhibitory concentration (MIC) or other measures of antibacterial efficacy for this compound against representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) or Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.
Similarly, there is a lack of available data on the antifungal activity of this compound. Efficacy studies against pathogenic fungi such as Candida albicans or Aspergillus fumigatus have not been reported in the accessible scientific literature.
The potential for this compound to act against mycobacteria, including Mycobacterium tuberculosis, remains unevaluated. Research into related 5-phenyl-furan-2-carboxylic acid derivatives has indicated antimycobacterial potential within this broader chemical class, but specific data for the 2-fluoro substituted N-phenylamide is not available. mdpi.com
The cytotoxic potential of novel compounds against cancer cell lines is a key indicator of their promise as anticancer agents.
There are no specific reports detailing the cytotoxic effects of this compound across a panel of human cancer cell lines. Such studies would typically determine the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency in inhibiting cancer cell proliferation. While research on other furan-carboxamide derivatives has shown anticancer activity, these findings cannot be directly extrapolated to the 2-fluoro variant.
Anticancer Activity Studies
Investigations into Cellular Pathway Modulation in Neoplastic Cells
Research into furan-2-carboxamide derivatives has revealed their potential to modulate critical cellular pathways in neoplastic cells, primarily through the disruption of microtubule dynamics. One novel furan-2-carboxamide-based molecule was identified as a selective microtubule stabilizing agent (MSA). nih.gov The stabilization of tubulin polymers interferes with the normal process of chromosomal segregation during mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis, or programmed cell death. nih.gov
Flow cytometry analysis of cancer cells, such as HeLa, treated with these derivatives confirms the induction of G2/M arrest and an accumulation of the sub-G1 cell population, which is indicative of apoptosis. nih.gov This mechanism of action marks microtubules as a significant druggable target for cancer therapy, and furan-2-carboxamide scaffolds show promise in exploiting this pathway. nih.gov
Anti-inflammatory Efficacy Investigations
While direct studies on the anti-inflammatory effects of this compound are not extensively detailed in the reviewed literature, the broader class of fluorinated heterocyclic compounds, including benzofurans, has demonstrated significant anti-inflammatory properties. nih.gov The inclusion of fluorine atoms in such molecules is a known strategy in medicinal chemistry to enhance pharmacological effects. nih.govresearchgate.net
Studies on fluorinated benzofuran (B130515) derivatives have shown they can suppress lipopolysaccharide-stimulated inflammation in macrophages. nih.gov The mechanism involves the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), leading to a decreased secretion of prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), and nitric oxide (NO). nih.gov The structure-activity relationship analysis from these studies suggests that the presence of fluorine and other specific functional groups is crucial for these anti-inflammatory effects. nih.gov This indicates a potential, yet to be fully explored, anti-inflammatory efficacy for this compound.
Antiviral Efficacy Investigations
The N-(2-fluorophenyl)carboxamide moiety is a key structural component in certain novel synthetic compounds investigated for antiviral activity. Specifically, a series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides were designed and evaluated for their efficacy against SARS-CoV-2. nih.gov
Within this series, the compound 1-Benzyl-N-(2-fluorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, designated as compound 21 , demonstrated a promising antiviral effect. At a concentration of 10 µM, it achieved a 95.92% inhibition of viral growth. nih.gov However, it was also noted to have an elevated cytotoxic tendency towards the Vero cells used in the assay. nih.gov These findings highlight the potential of the this compound scaffold as a basis for developing new antiviral agents, although optimization to improve selectivity and reduce cytotoxicity is necessary. nih.gov
Identification and Characterization of Molecular Targets and Mechanisms of Action
Enzyme Inhibition Studies: Specificity and Potency Against Relevant Enzymes
The furan-2-carboxamide scaffold has been identified as a versatile structural motif for targeting various enzymes implicated in disease.
Succinate Dehydrogenase (SDH): SDH, or complex II of the mitochondrial respiratory chain, is a crucial enzyme in the tricarboxylic acid cycle. nih.govnih.gov A major class of fungicides, known as SDH inhibitors (SDHIs), function by blocking the activity of this enzyme, which impairs mitochondrial respiration and leads to cell death. researchgate.net Many of these inhibitors possess a carboxamide moiety, which is essential for binding to the enzyme's active site. While direct inhibition data for this compound is not specified, the general importance of the carboxamide structure in SDHIs suggests this class of compounds has the potential for such activity. researchgate.net
Protein Kinase G (PKG): Specific inhibitory studies of this compound against Protein Kinase G were not detailed in the reviewed research.
CYP51 (Lanosterol 14α-demethylase): CYP51 is a critical enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov It is the primary target for azole antifungal drugs, which bind to the heme iron within the enzyme's active site, preventing the binding of the natural substrate, lanosterol. nih.gov The development of novel CYP51 inhibitors is an active area of research, with various heterocyclic structures, including those containing carboxamide linkages, being explored to overcome resistance to existing antifungal agents. cardiff.ac.uk
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.gov Inhibiting VEGFR-2 is a validated anticancer strategy. mdpi.com Several furan-2-carboxamide derivatives have been investigated as potential VEGFR-2 inhibitors. nih.gov Structure-activity relationship (SAR) studies indicate that the presence of a fluorine atom on the phenyl ring can contribute to potent inhibitory activity against VEGFR-2. nih.gov For instance, certain thiadiazole-furan carboxamide derivatives have demonstrated excellent VEGFR-2 inhibition, with IC₅₀ values in the nanomolar range. rsc.org
| Compound Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Thiadiazole-furan carboxamide derivative 92 | VEGFR-2 | 7.4 ± 0.8 nM | rsc.org |
| Thiadiazole-furan carboxamide derivative 93 | VEGFR-2 | 7.6 ± 0.4 nM | rsc.org |
| 3-fluorophenyl substituted furan-carboxamide | VEGFR-2 | 0.80 µM | nih.gov |
| 4-fluorophenyl substituted furan-carboxamide | VEGFR-2 | 0.57 µM | nih.gov |
Receptor Binding and Modulation Studies
Urotensin-II Receptor: The urotensin-II (U-II) system is implicated in a variety of cardiovascular diseases, making its receptor a target for therapeutic intervention. nih.gov A systematic investigation into a series of 5-aryl-furan-2-carboxamide derivatives identified them as potent U-II receptor antagonists. nih.gov A close analog, the 3,4-difluorophenyl derivative, was found to be a highly potent antagonist with an IC₅₀ value of 6 nM. nih.gov This compound also exhibited high metabolic stability and an acceptable pharmacokinetic profile, underscoring the potential of the fluorophenyl-furan-carboxamide scaffold in modulating this receptor. nih.gov
MDM2: The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. The interaction between MDM2 and p53 is a prime target for cancer therapy, and small molecules that can disrupt this protein-protein interaction are of significant interest. nih.gov The strategy involves designing molecules that mimic key hydrophobic residues of p53 (Phe19, Trp23, and Leu26), allowing them to bind to a hydrophobic pocket on MDM2 and block the interaction. nih.govnih.gov While direct binding of this compound to MDM2 has not been reported, the development of heterocyclic small-molecule inhibitors for this target is an established field.
Microtubules: As mentioned in section 3.1.2.2, furan-2-carboxamide derivatives have been identified as microtubule targeting agents. nih.gov Unlike inhibitors that cause microtubule depolymerization, these compounds act as microtubule stabilizing agents. nih.gov By binding to tubulin, they prevent the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of the successful anticancer drug paclitaxel. nih.gov The IC₅₀ values for a novel furan-2-carboxamide MSA ranged from 4 µM to 8 µM in different cancer cell lines. nih.gov
| Compound Class | Molecular Target | Effect | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| 5-(3,4-difluorophenyl)furan-2-carboxamide derivative | Urotensin-II Receptor | Antagonist | 6 nM | nih.gov |
| Novel furan-2-carboxamide derivative | Microtubules (Tubulin) | Stabilizing Agent | 4 - 8 µM | nih.gov |
Interrogation of Protein-Protein Interaction Modulation
The modulation of protein-protein interactions (PPIs) is a fundamental mechanism through which the biological effects of this compound and related compounds are achieved. This modulation can occur through several distinct mechanisms.
Orthosteric Inhibition: This involves the direct disruption of a PPI by a small molecule that binds at the interface of the two proteins, competing with one of the binding partners. The potential inhibition of the MDM2-p53 interaction would be an example of this, where a small molecule mimics p53 to bind to the MDM2 hydrophobic pocket. nih.gov
Allosteric Modulation: A small molecule can bind to a site on a protein that is remote from the interaction interface, inducing a conformational change that either prevents (allosteric inhibition) or enhances (allosteric stabilization) the protein's ability to bind to its partner. mdpi.comresearchgate.net The action of some VEGFR-2 inhibitors that bind to an allosteric site and lock the enzyme in an inactive conformation falls into this category. mdpi.com
Modulation of Protein Assembly: The mechanism of microtubule stabilization is a prime example of modulating the interaction between protein subunits. By binding to tubulin, furan-2-carboxamide derivatives can enhance the stability of tubulin-tubulin interactions, preventing the disassembly of the microtubule polymer and disrupting its essential dynamic functions in cell division. nih.gov
Therefore, the therapeutic potential of the furan-2-carboxamide scaffold is derived from its ability to act as a modulator of various critical PPIs, leading to the downstream effects of cell cycle arrest, apoptosis, and inhibition of angiogenesis.
Elucidation of Intracellular Signaling Pathway Interventions
There is no specific information available in the reviewed literature detailing the intracellular signaling pathways affected by this compound. However, studies on structurally related furan-2-carboxamide derivatives offer insights into potential mechanisms. For instance, certain furan-2-carboxamides have been shown to act as microtubule stabilizing agents, leading to mitotic arrest in cancer cells, a mechanism that involves interference with the cell division machinery. nih.govscispace.com Other derivatives have been found to inhibit quorum sensing in bacteria by potentially targeting receptors like LasR, thereby disrupting bacterial communication and virulence factor production. nih.govresearchgate.net Another related benzofuran-2-carboxamide (B1298429) derivative has been shown to inhibit NMDA-induced intracellular reactive oxygen species (ROS) generation in neuronal cells, suggesting a role in modulating oxidative stress pathways. nih.gov These examples from related compounds highlight plausible, yet unconfirmed, signaling pathways that this compound might influence.
In Vivo Pre-clinical Pharmacological Investigations
No in vivo preclinical studies detailing the efficacy or pharmacodynamics of this compound in animal models of disease have been identified in the public record. Research on other substituted carboxamides has demonstrated in vivo activity, such as a patent describing the use of certain 5-phenyl-2-furan amides as neuroprotective agents. google.com
There is no published data on the efficacy of this compound in any animal models of disease.
Specific pharmacodynamic endpoints for this compound have not been reported. For other furan-2-carboxamides, pharmacodynamic markers have included the reduction of virulence factors such as pyocyanin (B1662382) and proteases in bacterial infection models. nih.gov
Investigational Metabolic Fate and Stability Studies
Detailed metabolic studies for this compound are not publicly available. General information on the metabolism of furan-containing compounds suggests that they can undergo various biotransformations.
No specific data from in vitro metabolic stability assays, such as hepatic microsomal stability, for this compound could be located. The stability of the fluorophenyl group in other chemical series has been noted to be influenced by its substitution pattern. theaspd.com
The specific enzymes and metabolic pathways involved in the metabolism of this compound have not been documented.
Structure Activity Relationship Sar and Structural Insights
Elucidation of Key Pharmacophoric Features Governing Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. For the N-phenylfuran-2-carboxamide scaffold, three primary components constitute the core pharmacophore: the furan (B31954) ring, the central carboxamide linkage, and the substituted phenyl ring.
Studies on related furan-2-carboxamide derivatives have identified these components as critical for activities such as inhibiting bacterial biofilm formation. nih.gov The design of these molecules often involves the bioisosteric replacement of a furanone ring with the more stable furan-2-carboxamide moiety to enhance metabolic stability while preserving biological function. nih.gov In some contexts, such as P-glycoprotein inhibition, the N-phenylbenzamide portion, which is structurally analogous to the N-phenylfuran-carboxamide core, has been identified as a vital pharmacophore. nih.gov
The key features can be summarized as follows:
| Pharmacophoric Feature | Role in Biological Activity | Source |
| Furan Ring | Acts as a hydrophobic moiety and a hydrogen bond acceptor. It can mimic natural ring systems like furanones in binding pockets. | nih.gov |
| Carboxamide Linkage | Provides structural rigidity and acts as a crucial hydrogen bond donor (N-H) and acceptor (C=O), anchoring the molecule in the receptor's binding site. | nih.govnih.gov |
| Substituted Phenyl Ring | Engages in hydrophobic and van der Waals interactions. The nature and position of substituents (like fluorine) modulate electronic properties, conformation, and binding affinity. | nih.govsemanticscholar.org |
Impact of Fluorine Substitution on Biological Activity
The incorporation of fluorine into pharmaceutical compounds is a widely used strategy to modulate their physicochemical properties and enhance biological activity. researchgate.net Its effects are multifaceted, encompassing electronic modulation and conformational control.
The high electronegativity of the fluorine atom significantly alters the electronic landscape of the N-(2-fluorophenyl)furan-2-carboxamide molecule. nih.gov This has profound implications for how the molecule is recognized by and binds to biological targets.
Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, which enhances the metabolic stability of the compound. nih.gov
Inductive Effect: Fluorine's strong electron-withdrawing nature creates a significant dipole moment and can lower the pKa of nearby functional groups, increasing their acidity. nih.gov This can alter the ionization state of the molecule and influence its interaction with charged residues in a receptor.
| Property | Description | Impact on Molecular Recognition |
| Electronegativity | Fluorine is the most electronegative element. | Alters the electron distribution across the phenyl ring, influencing electrostatic interactions with the receptor. nih.gov |
| C-F Bond Strength | The bond energy is approximately 116 kcal/mol. | Increases metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov |
| pKa Modulation | The inductive effect can increase the acidity of nearby N-H groups. | Affects the ionization state and the potential for forming ionic bonds or strong hydrogen bonds. nih.gov |
The substitution of a hydrogen atom with fluorine can alter the preferred conformation of a molecule. researchgate.net In the case of this compound, the fluorine atom is in the ortho position on the phenyl ring.
This ortho substitution can impose steric constraints that influence the dihedral angle between the phenyl ring and the plane of the carboxamide linker. This rotation can orient the molecule into a specific conformation that is more favorable for fitting into a binding pocket. The relatively small size of fluorine means it can often be accommodated in binding sites, but its presence can still be sufficient to restrict free rotation, effectively locking the molecule into a bioactive conformation. researchgate.net Intramolecular interactions, such as a hydrogen bond between the amide N-H and the ortho-fluorine, can further stabilize a specific planar or near-planar arrangement. nih.gov
Role of the Furan Ring System in Molecular Recognition and Bioactivity
The furan ring is not merely a passive scaffold; it is an active participant in molecular recognition and a key contributor to the compound's bioactivity. ijabbr.com This heterocyclic moiety is present in numerous approved drugs, highlighting its significance in medicinal chemistry. ijabbr.comchemdiv.com
In studies of furan-2-carboxamides targeting the bacterial quorum-sensing receptor LasR, molecular docking simulations showed that the furan ring occupies the same region as the furanone ring of the natural autoinducer. nih.gov The furan's oxygen atom can act as a hydrogen bond acceptor, while the aromatic ring itself can form favorable interactions, including π-stacking or hydrophobic interactions with amino acid residues like tryptophan. nih.gov Its ability to act as a bioisostere for other aromatic rings like benzene (B151609) or thiophene (B33073) allows for the fine-tuning of a drug's properties. ijabbr.com
Contributions of the Carboxamide Linkage to Binding Interactions and Stability
The central amide fragment is typically planar and often adopts a trans conformation. nih.govresearchgate.net This planarity helps to organize the flanking furan and phenyl rings into a defined spatial orientation. The amide group is an excellent hydrogen-bonding motif: the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, while the amide proton (N-H) is a strong hydrogen bond donor. These interactions are frequently observed in ligand-receptor complexes, where they serve to anchor the molecule within the binding site and provide specificity. nih.gov For example, the carbonyl group has been noted as necessary for interacting with key tyrosine or tryptophan residues in certain bacterial receptors. nih.gov
| Torsion Angle (from N-(2-nitrophenyl)furan-2-carboxamide analogue) | Value (°) | Implication |
| Furan Ring vs. Amide Plane | 7.03 | Slight twist of the furan ring relative to the central linker. nih.gov |
| Phenyl Ring vs. Amide Plane | 2.68 | Near co-planarity of the phenyl ring with the amide linker. nih.gov |
| Furan Plane vs. Phenyl Plane | 9.71 | The two ring systems are not perfectly aligned, creating a slightly twisted overall conformation. nih.gov |
Computational Chemistry and Rational Design
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction. nih.govresearchgate.net For furan-2-carboxamide derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity.
Molecular docking simulations for furan-2-carboxamide derivatives have revealed specific binding modes within the active sites of various protein targets. Studies on analogous compounds have identified key interactions that are likely crucial for the biological activity of N-(2-fluorophenyl)furan-2-carboxamide.
For instance, in studies of furan-2-carboxamides designed as antibiofilm agents, molecular docking suggested that these compounds share a binding mode similar to that of native ligands within the LasR protein of Pseudomonas aeruginosa. nih.gov The carboxamide core is central to positioning the molecule within the binding pocket. Similarly, docking of an N-(4-bromophenyl)furan-2-carboxamide analog into the active site of the 4EXS receptor highlighted a stable binding fit. nih.gov
Table 1: Predicted Ligand-Target Interactions for Furan-2-Carboxamide Analogs
| Target Protein | Key Interacting Residues (Hypothetical) | Interaction Type | Source |
| LasR | Trp60, Tyr56, Ser129 | Hydrophobic, π-π stacking, Hydrogen bond | nih.gov |
| 4EXS Receptor | Not specified | Hydrophobic, Hydrogen bond | nih.gov |
| FOXM1-DBD | Not specified | Hydrophobic, Hydrogen bond | nih.gov |
This table is illustrative, based on findings for analogous compounds, to represent the typical interactions governing the binding of this compound.
The stability of the ligand-protein complex is quantified by its binding affinity, which can be estimated using scoring functions in docking programs. nih.gov These scores, typically expressed in terms of free energy of binding (kcal/mol), provide a relative measure of binding strength. A lower, more negative score generally indicates a more favorable binding pose. nih.gov
The total binding energy is a sum of several energetic contributions, including van der Waals forces, electrostatic interactions, polar and non-polar solvation energies, and hydrogen bonds. aalto.fi Analysis of these components can reveal the primary forces driving the binding event. For furan-2-carboxamide derivatives, both hydrophobic interactions (driven by van der Waals forces) and hydrogen bonds (electrostatic in nature) are significant contributors to the binding affinity. aalto.fiuni-hannover.de For example, molecular dynamics-based methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to decompose the interaction energy into its constituent parts, showing that van der Waals interactions often dominate, followed by electrostatic contributions. aalto.fi
Table 2: Representative Energetic Contributions to Binding Affinity (Illustrative)
| Energy Component | Contribution (kcal/mol) | Driving Force | Source |
| Van der Waals Energy | -35.5 | Hydrophobic interactions, Shape complementarity | aalto.fi |
| Electrostatic Energy | -20.8 | Hydrogen bonds, Polar interactions | aalto.fiuni-hannover.de |
| Polar Solvation Energy | +25.2 | Desolvation penalty for polar groups | aalto.fi |
| Non-polar Solvation Energy | -5.1 | Favorable burial of non-polar surfaces | aalto.fi |
| Total Binding Free Energy | -36.2 | Overall Ligand-Protein Affinity | aalto.fi |
This table provides an illustrative breakdown of energetic contributions based on established methodologies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. sphinxsai.com For furan-2-carboxamide derivatives, QSAR studies are valuable for creating predictive models that can forecast the biological activity of newly designed analogs before their synthesis. researchgate.net
QSAR studies on various heterocyclic carboxamides have successfully generated predictive models for their biological activities, such as anticancer or herbicidal effects. researchgate.netnih.gov These models are built using a "training set" of compounds with known activities and are validated using a "test set" of compounds not included in the model development. sphinxsai.com
Different statistical methods are employed to create these models, including Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), and Partial Least Squares (PLS). sphinxsai.comresearchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are also used, which correlate the 3D steric and electrostatic fields of the molecules with their activity. nih.gov A successful QSAR model is characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating its robustness and predictive power. nih.gov
A key outcome of QSAR modeling is the identification of the most important molecular descriptors that influence biological activity. researchgate.net These descriptors are numerical representations of the physicochemical properties of the molecules. For furan-2-carboxamide derivatives, these studies often reveal the importance of specific steric, electronic, and hydrophobic features.
For example, 3D-QSAR models for related compounds have suggested that the presence of electron-withdrawing groups, such as halogens (like the fluorine in this compound), on the phenyl ring is favorable for activity. researchgate.net The models can generate contour maps that visualize regions where bulky groups, electronegative substituents, or hydrophobic moieties would enhance or diminish the compound's efficacy, thereby guiding rational drug design. nih.gov
Table 3: Key Physicochemical Descriptors and Their Influence on Efficacy
| Descriptor Class | Specific Descriptor Example | Potential Influence on Efficacy | Source |
| Electronic | Dipole Moment, Atomic Charges | Modulates hydrogen bonding capacity and electrostatic interactions with the target. | researchgate.net |
| Steric | Molecular Volume, Surface Area | Determines the fit within the binding pocket; bulky groups can be favorable or unfavorable depending on the pocket's shape. | nih.gov |
| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target. | researchgate.net |
| Topological | Kappa Shape Indices | Describes molecular shape and branching. | mdpi.com |
Molecular Dynamics Simulations for Conformational Behavior and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to validate docking poses and assess the stability of the ligand-protein complex. jppres.com Studies on N-phenyl-carboxamide analogs have used MD to confirm that the ligand remains stably bound within the active site throughout the simulation period. nih.gov
These simulations can reveal important dynamic behaviors, such as conformational changes in the ligand or protein upon binding, the persistence of key hydrogen bonds, and the role of water molecules in mediating interactions. aalto.fi Analysis of the simulation trajectory, often by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms, can confirm the stability of the binding mode. nih.govjppres.com A stable complex will show minimal fluctuations in RMSD after an initial equilibration period. nih.gov
In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening and the design of virtual libraries are foundational strategies in modern drug discovery for identifying promising lead compounds from vast chemical spaces. A virtual library is a large collection of digital molecules that can be computationally generated and evaluated for their potential to interact with a biological target. This process typically involves defining a core scaffold, such as the furan-2-carboxamide framework, and systematically modifying its substituents to create a diverse set of analogues.
The design of these libraries can be either diversity-oriented or focused. A diversity-oriented approach aims to cover a broad chemical space to discover novel activities. researchgate.net For instance, a diversity-oriented collection of furan-2-carboxamides was designed by creating four series of molecules based on the bioisosteric replacement of a furanone ring with a furan-2-carboxamide moiety. researchgate.net This strategy led to the identification of carbohydrazides and triazoles with significant antibiofilm activity. researchgate.net
Focused libraries, on the other hand, are designed to optimize activity against a specific biological target. This process often begins with a known active compound or a defined binding pocket. For example, in the development of antibacterial agents, a virtual library of analogues based on the N-(4-bromophenyl)furan-2-carboxamide scaffold was created. nih.govmdpi.com These compounds were then computationally docked into the active site of the New Delhi metallo-β-lactamase 1 (NDM-1), an enzyme that confers antibiotic resistance. nih.govmdpi.com The docking process utilized software like Gold to predict the binding conformations and estimate the binding affinity of each ligand with the protein receptor. mdpi.com Such screening efforts can filter thousands of potential compounds down to a manageable number for synthesis and experimental testing. drugdesign.org
The table below summarizes key aspects of virtual screening applied to furan-2-carboxamide analogues as reported in the literature.
| Scaffold/Series | Biological Target | Computational Method | Key Findings | Reference |
| N-(4-bromophenyl)furan-2-carboxamide Analogues | NDM-1 (New Delhi metallo-β-lactamase 1) | Molecular Docking (Gold Software) | Identified compounds embedded in the NDM-1 active site, highlighting van der Waals interactions. | nih.govmdpi.com |
| Diversity-Oriented Furan-2-carboxamides | LasR (Quorum Sensing Regulator in P. aeruginosa) | Molecular Docking | Carbohydrazide (B1668358) analogues shared a similar binding mode to known furanone inhibitors with excellent docking scores. | researchgate.net |
| 5-(4-chlorophenyl)furan Derivatives | Tubulin (Colchicine Binding Site) | Molecular Docking | Docking studies suggested an interaction with a binding cavity not commonly reported for other colchicine (B1669291) site inhibitors. | nih.gov |
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a powerful ligand-based design technique that focuses on identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) required for a molecule to exert a specific biological effect. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.
In the context of furan-2-carboxamides, pharmacophore modeling has been instrumental in optimizing their activity. A study aimed at overcoming P-glycoprotein (P-gp) mediated multidrug resistance involved the design of 50 novel 2,5-disubstituted furan (B31954) derivatives. nih.gov Through structure-activity relationship analysis, researchers identified an important pharmacophore: the N-phenylbenzamide motif. nih.gov This discovery led to the development of a promising lead compound with potent P-gp inhibitory activity. nih.gov
Ligand-based design relies on the knowledge of known active molecules to develop new ones. This can involve analyzing the binding modes of existing ligands to understand key interactions. For example, the analysis of ligand interaction plots for active furan-2-carboxamide carbohydrazides docked into the LasR protein revealed crucial hydrogen bonds and other interactions that define their binding mode. researchgate.net Similarly, in the design of novel tubulin inhibitors based on the 5-(4-chlorophenyl)furan scaffold, docking studies were guided by the known binding site of colchicine. nih.gov The computational analysis showed that the new compounds could bind to the colchicine site with a comparable affinity to colchicine itself, validating their design. nih.gov
The key pharmacophoric features identified in various furan-2-carboxamide derivatives are detailed in the table below.
| Compound Series | Target | Identified Pharmacophoric Features | Significance | Reference |
| 2,5-disubstituted furan derivatives | P-glycoprotein (P-gp) | N-phenylbenzamide motif | Essential for P-gp inhibitory activity and overcoming multidrug resistance. | nih.gov |
| Furan-2-carboxamide carbohydrazides | LasR | Hydrogen bonds, specific spatial arrangement of furan and carbohydrazide moieties | Defines the binding mode within the LasR active site, crucial for antibiofilm activity. | researchgate.net |
| 5-(4-chlorophenyl)furan derivatives | Tubulin | Aromatic rings, hydrogen bond acceptors | Enables binding to the colchicine site and inhibition of tubulin polymerization. | nih.gov |
These computational approaches provide a rational framework for the targeted design of this compound analogues, accelerating the discovery of new therapeutic agents by focusing synthetic efforts on compounds with the highest probability of success.
Future Directions and Research Perspectives
Exploration of Novel Therapeutic Applications beyond Current Research Areas
The furan-2-carboxamide scaffold is a wellspring of diverse biological activities, including anti-inflammatory, anti-diabetic, anti-cancer, and antibiofilm properties. theaspd.comnih.govnih.govnih.gov The broader furan (B31954) chemical class is associated with an even wider range of pharmacological effects, such as antidepressant, anti-anxiety, anti-Parkinson, cardiovascular, and anti-ulcer activities. utripoli.edu.lyijabbr.com This established polypharmacology suggests that the therapeutic potential of N-(2-fluorophenyl)furan-2-carboxamide and its close analogs may extend far beyond the currently investigated areas.
Future research should strategically probe these underexplored therapeutic avenues:
Neurological and Psychiatric Disorders: Given the documented antidepressant and anxiolytic potential within the furan family, focused screening of this compound in models of depression, anxiety, and neurodegenerative diseases like Parkinson's is a logical next step. utripoli.edu.ly Its ability to modulate biological pathways could uncover novel mechanisms for treating these complex central nervous system disorders.
Cardiovascular Diseases: Certain furan-based compounds have shown promise in managing cardiovascular conditions. mdpi.com Investigating the effects of this compound on targets relevant to hypertension, cardiac arrhythmia, or heart failure could unveil new applications in cardiology.
Metabolic Diseases: Beyond the known anti-diabetic effects of some carboxamides, a deeper dive into the role of this specific compound in other metabolic pathways, such as lipid metabolism, is warranted. theaspd.com Research into its potential as an antihyperlipidemic agent, similar to other N-phenyl-substituted amides, could address a significant area of unmet medical need. researchgate.net
Antiviral Activity: The furan nucleus is a component of various bioactive molecules with antiviral properties. ijabbr.com Systematic screening of this compound against a panel of viruses could identify unforeseen antiviral applications.
Development of Advanced Synthetic Methodologies for Complex Analog Generation
To fully explore the therapeutic potential and optimize the pharmacological properties of this compound, the generation of structurally diverse and complex analogs is essential. Moving beyond traditional amide bond-forming reactions is critical for accessing novel chemical space. theaspd.comnih.gov
Future synthetic efforts should focus on state-of-the-art methodologies:
Diversity-Oriented Synthesis (DOS): This strategy, which has been successfully applied to furan-2-carboxamides, aims to create libraries of structurally diverse molecules from a common starting point. nih.govnih.gov Expanding DOS campaigns can rapidly generate analogs with varied substituents and linkers, which is crucial for probing structure-activity relationships (SAR).
Late-Stage Functionalization (LSF): Developing LSF methods would enable the direct modification of the this compound core at advanced stages of the synthesis. This approach is highly efficient for creating analogs without re-synthesizing the entire molecule, allowing for rapid exploration of how minor structural changes impact biological activity.
Multi-Component Reactions (MCRs): Designing novel MCRs that incorporate the furan-2-carboxylic acid or 2-fluoroaniline (B146934) motifs could provide rapid, one-pot access to highly complex derivatives that are difficult to access through conventional linear synthesis.
Flow Chemistry: The use of continuous flow reactors can accelerate the synthesis and purification of analogs, enabling high-throughput library generation. This technology offers precise control over reaction conditions, which can improve yields and safety, particularly for reactions that are difficult to scale up in batch processes.
The table below summarizes these advanced methodologies and their potential impact on analog generation.
| Methodology | Description | Potential Advantage for Analog Generation |
| Diversity-Oriented Synthesis (DOS) | Creates structurally diverse molecules from a common intermediate, often involving skeletal rearrangements or appendage modification. nih.gov | Rapidly populates chemical space to identify novel bioactive scaffolds and SAR. |
| Late-Stage Functionalization (LSF) | Chemically modifies a complex molecule, like the parent compound, in the final steps of a synthetic sequence. | Enables efficient and targeted diversification of the lead compound to fine-tune properties. |
| Multi-Component Reactions (MCRs) | Combines three or more starting materials in a single reaction vessel to form a product containing portions of all reactants. | Increases molecular complexity and novelty in a single, atom-economical step. |
| Flow Chemistry | Performs chemical reactions in a continuous flowing stream rather than in a traditional batch process. | Facilitates rapid optimization, automation, and scaling of analog synthesis. |
Integration of Multi-omics Data for Comprehensive Mechanism Elucidation
Understanding how this compound exerts its biological effects requires a shift from a single-target focus to a systems-level perspective. The integration of multiple "omics" data types—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to holistically unravel the compound's mechanism of action, identify off-target effects, and discover predictive biomarkers. nih.govresearchgate.net
A future research framework should include:
Transcriptomics (RNA-Seq): Treating cells with the compound and analyzing changes in the entire transcriptome can reveal which signaling pathways are activated or inhibited. This can confirm on-target engagement and uncover unexpected mechanisms of action or resistance. frontiersin.org
Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications following compound treatment, providing a direct link between cellular signaling and functional outcomes. nih.gov
Metabolomics: Analyzing the global metabolic profile can shed light on how the compound alters cellular metabolism, which is particularly relevant for its applications in cancer and metabolic diseases.
Integrative Analysis: The true power of this approach lies in integrating these disparate datasets. nih.gov For example, combining transcriptomic and proteomic data can reveal how changes in gene expression translate to functional changes at the protein level, providing a more complete picture of the drug's impact. researchgate.net
The following table details the potential contributions of each omics layer to the study of this compound.
| Omics Technology | Data Generated | Potential Insights for this compound |
| Genomics | DNA sequence, copy number variations, mutations. | Identify genetic markers that predict sensitivity or resistance to the compound. |
| Transcriptomics | Gene expression levels (mRNA, miRNA). | Map the cellular pathways modulated by the compound; elucidate mechanisms of action. frontiersin.org |
| Proteomics | Protein abundance and post-translational modifications. | Identify direct protein targets and downstream effectors; understand off-target effects. nih.gov |
| Metabolomics | Levels of small molecule metabolites (e.g., lipids, amino acids). | Characterize the impact on cellular metabolism; identify metabolic vulnerabilities. |
Research into Targeted Delivery Systems to Enhance Efficacy and Selectivity
A significant hurdle for many promising therapeutic agents is achieving effective delivery to the target site while minimizing exposure to healthy tissues. Research into targeted delivery systems for this compound could dramatically improve its therapeutic index.
Future strategies should explore:
Nanoparticle Formulations: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric micelles) can improve its solubility, protect it from metabolic degradation, and alter its pharmacokinetic profile. This can lead to enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect (passive targeting). mdpi.com
Active Targeting: To further enhance selectivity, nanoparticles can be decorated with ligands—such as antibodies, aptamers, or peptides—that bind specifically to receptors overexpressed on target cells. mdpi.com For instance, developing antibody-drug conjugates where this compound is linked to an antibody that targets a cancer-specific antigen would direct the compound precisely to malignant cells.
Stimuli-Responsive Systems: Designing delivery systems that release their payload in response to specific stimuli within the target microenvironment (e.g., low pH, specific enzymes) can provide another layer of control, ensuring the drug is released only where it is needed.
Furan-Functionalized Polymers: The furan moiety itself can be used as a chemical handle for advanced drug delivery. Furan-functionalized polymers can be conjugated to maleimide-modified antibodies or other targeting ligands via Diels-Alder chemistry, creating a versatile platform for targeted delivery. utoronto.ca
| Delivery System | Key Components | Application to this compound |
| Antibody-Drug Conjugate (ADC) | Targeting antibody, cytotoxic payload (the compound), linker. | Delivers the compound selectively to cells expressing a specific surface antigen, maximizing potency and minimizing systemic toxicity. mdpi.com |
| Ligand-Targeted Nanoparticles | Nanocarrier, targeting ligand (e.g., peptide), encapsulated compound. | Enhances accumulation in target tissue through active recognition of cell surface receptors. |
| Furan-Polymer Conjugates | Furan-functionalized polymer backbone, targeting moiety, the compound. | Utilizes the inherent chemistry of the furan ring to build a sophisticated, targeted delivery vehicle. utoronto.ca |
Addressing Foundational Challenges in Furan-2-carboxamide Research
For the furan-2-carboxamide class of compounds to advance clinically, several foundational challenges must be addressed through focused research.
Metabolic Stability: While the furan-2-carboxamide moiety was designed as a more stable bioisostere for the labile furanone ring, the furan ring itself can be susceptible to metabolic cleavage. nih.govresearchgate.net Future medicinal chemistry efforts should investigate substitutions on the furan ring to block potential sites of metabolism, thereby improving the compound's pharmacokinetic profile. This was noted as a key area for future exploration in previous studies. nih.gov
Aqueous Solubility: Poor solubility is a common issue that can hinder preclinical development and lead to poor bioavailability. nih.gov Strategies to improve this include the introduction of polar functional groups into the molecule or the use of advanced formulation techniques like amorphous solid dispersions or nanoparticle encapsulation.
Target Selectivity: The broad bioactivity of the furan scaffold is a double-edged sword, as it can lead to off-target effects. ijabbr.com Integrating computational docking with extensive experimental screening against panels of related proteins is crucial for developing analogs with high selectivity for the desired therapeutic target over others.
Mechanisms of Resistance: For applications in oncology and infectious diseases, understanding and overcoming potential mechanisms of drug resistance is critical. This involves long-term cell culture studies to generate resistant cell lines, followed by multi-omics analysis to identify the genetic or signaling adaptations that confer resistance.
Q & A
Q. What crystallographic software and refinement protocols ensure accurate structural determination?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
